2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride
Overview
Description
2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is commonly used as a building block in organic synthesis and has various applications in pharmaceutical research . The compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety.
Mechanism of Action
Target of Action
It is used in the preparation of phenethylaminopyrimidine derivatives, which are known to modulate pge2 receptors .
Biochemical Pathways
Given its role in the synthesis of phenethylaminopyrimidine derivatives, it may be involved in the modulation of pathways related to pge2 receptors .
Result of Action
Given its role in the synthesis of phenethylaminopyrimidine derivatives, it may contribute to the modulation of pge2 receptors .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride are not well-documented in the literature. It is known to be involved in the preparation of phenethylaminopyrimidine derivatives, which are known to modulate PGE2 receptors
Cellular Effects
The cellular effects of this compound are not well-studied. Given its role in the preparation of phenethylaminopyrimidine derivatives, it may influence cell function through its impact on PGE2 receptors
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known to be involved in the preparation of phenethylaminopyrimidine derivatives, which modulate PGE2 receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-ethoxybenzaldehyde with nitromethane to form 2-(2-ethoxyphenyl)nitroethane. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 2-(2-ethoxyphenyl)ethan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-ethoxyphenyl)ethanone.
Reduction: Formation of 2-(2-ethoxyphenyl)ethan-1-amine.
Substitution: Formation of various substituted ethanamines depending on the substituent introduced.
Scientific Research Applications
2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
- 2-(2-Methoxyphenyl)ethan-1-amine hydrochloride
- 2-(2-Propoxyphenyl)ethan-1-amine hydrochloride
- 2-(2-Butoxyphenyl)ethan-1-amine hydrochloride
Comparison: 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to its methoxy, propoxy, and butoxy analogs, the ethoxy derivative may exhibit different solubility, stability, and biological activity profiles .
Properties
IUPAC Name |
2-(2-ethoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-12-10-6-4-3-5-9(10)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVJGLBWWLODNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-90-9 | |
Record name | 2-(2-ethoxyphenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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